

Application Notes and Protocols for Protein Labeling Using Methyltetrazine-PEG4-aldehyde

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Compound of Interest		
Compound Name:	Methyltetrazine-PEG4-aldehyde	
Cat. No.:	B11930197	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-aldehyde is a heterobifunctional linker that offers a powerful and versatile tool for the precise bio-conjugation of proteins.[1][2][3][4] This reagent incorporates three key features: a highly reactive methyltetrazine moiety, a versatile aldehyde group, and a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1][2][3][4]

- Methyltetrazine Group: This functional group participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a transcyclooctene (TCO) partner.[5][6] This "click chemistry" reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3][7]
- Aldehyde Group: The aldehyde functionality provides a second, distinct reactive handle. It can form a stable oxime bond with aminooxy-functionalized molecules or a hydrazone bond with hydrazide-containing compounds.[4][8] Alternatively, it can react with primary amines (e.g., the side chain of lysine residues on a protein) via reductive amination to form a stable secondary amine linkage.[9][10]
- PEG4 Spacer: The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous buffers, reduces the potential for aggregation, and



minimizes steric hindrance, thereby preserving the native conformation and function of the labeled protein.[1][3][4]

This unique combination of features enables a modular, two-step labeling strategy, making **Methyltetrazine-PEG4-aldehyde** an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and tools for proteomics research.[1][9]

Data Presentation Reaction Kinetics of Tetrazine-TCO Ligation

The IEDDA reaction between tetrazine and TCO is renowned for its exceptional speed. The second-order rate constant (k_2) is a key parameter for quantifying the reaction kinetics.

Reactants	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Reaction Conditions	Reference
Tetrazine & TCO	> 800	Aqueous buffer, pH 7.4, 37°C	[6]
2-pyridyl-substituted Tetrazine & TCO	~620	1,4-dioxane, 25°C	[11]
DHP-substituted Tetrazine & TCO- PEG4	69,400	Not specified	[11]
Tz-polymers & PEG4- TCO	Quantitative conversion in 10-30 seconds	PBS, pH 7.4, 37°C	[12]

Stability of Linkages

The stability of the covalent bond formed is critical for the performance of the bioconjugate, particularly for in vivo applications. Oxime linkages are generally more stable than hydrazone linkages, especially under acidic conditions.[11][13]



Linkage Type	Stability Characteristics	pH Conditions	Reference
Oxime	Highly stable, resistant to hydrolysis.	Stable at physiological pH (7.4) and more stable than hydrazones at acidic pH.	[11][13]
Hydrazone	Generally stable, but can be reversible under acidic conditions.	Stable at physiological pH, but susceptible to hydrolysis at lower pH.	[12][13]
Dihydropyridazine (from Tetrazine-TCO)	Very stable covalent bond.	Stable under physiological conditions.	[6]
Secondary Amine (from Reductive Amination)	Stable, irreversible covalent bond.	Stable under physiological conditions.	[14]

Experimental Protocols

Protocol 1: Two-Step Labeling of a TCO-Modified Protein with an Aminooxy-Functionalized Dye

This protocol describes the labeling of a protein that has been pre-modified to contain a transcyclooctene (TCO) group. First, the TCO-protein is reacted with **Methyltetrazine-PEG4-aldehyde**, followed by the reaction of the newly introduced aldehyde with an aminooxy-dye.

Materials:

- TCO-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
- Methyltetrazine-PEG4-aldehyde
- Aminooxy-functionalized fluorescent dye



- Anhydrous DMSO or DMF
- Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
- Aniline (optional, as a catalyst)
- Desalting column (e.g., PD-10) or spin filter for purification

Procedure:

- Step 1: Reaction of TCO-Protein with Methyltetrazine-PEG4-aldehyde a. Prepare a 10 mM stock solution of Methyltetrazine-PEG4-aldehyde in anhydrous DMSO or DMF. b. To your TCO-modified protein solution (typically 1-5 mg/mL in PBS), add a 1.5 to 5-fold molar excess of the Methyltetrazine-PEG4-aldehyde stock solution. c. Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast. d. Remove the excess, unreacted Methyltetrazine-PEG4-aldehyde using a desalting column or spin filter, exchanging the buffer to the Reaction Buffer (pH 5.5).
- Step 2: Reaction with Aminooxy-Functionalized Dye a. Prepare a stock solution of the aminooxy-dye in anhydrous DMSO or DMF. b. Add a 50-fold molar excess of the aminooxy-dye to the aldehyde-functionalized protein from Step 1d. c. Optional: To catalyze the reaction, add aniline to a final concentration of 10-100 mM. d. Incubate the reaction for 2 hours at room temperature, protected from light. e. Purify the labeled protein from the excess dye and other reaction components using a desalting column or dialysis.

Analysis:

- The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).
- SDS-PAGE analysis with fluorescence imaging can be used to confirm the successful conjugation.

Protocol 2: Labeling of a Protein via Reductive Amination and Subsequent Tetrazine Ligation



This protocol outlines the labeling of a protein containing primary amines (lysine residues) with **Methyltetrazine-PEG4-aldehyde** via reductive amination, followed by a click reaction with a TCO-functionalized molecule.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Methyltetrazine-PEG4-aldehyde
- Sodium cyanoborohydride (NaCNBH₃)
- TCO-functionalized molecule (e.g., TCO-biotin, TCO-drug)
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis equipment

Procedure:

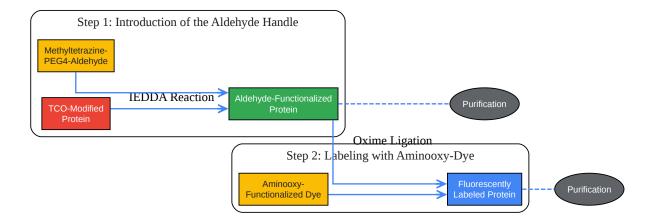
- Step 1: Reductive Amination a. Prepare a 10 mM stock solution of **Methyltetrazine-PEG4-aldehyde** in anhydrous DMSO or DMF. b. Prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer. c. To the protein solution (1-5 mg/mL in PBS, pH 7.4), add a 10- to 20-fold molar excess of **Methyltetrazine-PEG4-aldehyde**. d. Add sodium cyanoborohydride to a final concentration of 5-10 mM. e. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. f. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes. g. Purify the tetrazine-labeled protein using a desalting column or dialysis.
- Step 2: Tetrazine Ligation with TCO-Functionalized Molecule a. To the purified tetrazine-labeled protein, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule. b.
 Incubate for 30-60 minutes at room temperature. c. If necessary, purify the final conjugate to remove excess TCO-reagent, especially if it is a small molecule.

Analysis:



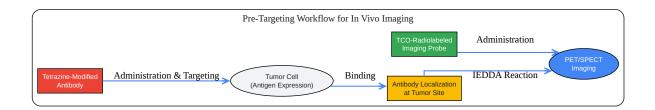
 The success of the conjugation can be analyzed by various methods depending on the nature of the TCO-functionalized molecule, including SDS-PAGE, mass spectrometry, or functional assays.[14][15]

Mandatory Visualization



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Caption: Workflow for two-step protein labeling using a TCO-modified protein.



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